3-Boc-aminopiperidine
Overview
Description
Synthesis Analysis
The synthesis of 3-Boc-aminopiperidine and its derivatives involves multiple steps, including catalytic hydrogenation, chiral resolution, and protection reactions. For instance, (S)-1-Boc-3-hydroxypiperidine is synthesized from 3-hydroxypyridine through a process involving hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013).
Molecular Structure Analysis
The molecular structure of 3-Boc-aminopiperidine derivatives is characterized by X-ray crystallography, revealing conformations and substituent effects. Triazolyl-substituted 3-aminopiperidines, for example, have been studied for their structure through single-crystal X-ray analysis (H. Schramm et al., 2010).
Chemical Reactions and Properties
3-Boc-aminopiperidine undergoes various chemical reactions, enabling the synthesis of pharmacologically relevant compounds. For instance, orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for 4-substituted 3-aminopiperidines, highlighting its potential for biological activity (H. Schramm et al., 2009).
Physical Properties Analysis
The physical properties of 3-Boc-aminopiperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. For instance, the enantioselective synthesis of 3-amino- and 3-amidofluoropiperidines revealed that fluorine atoms modulate the lipophilicity and pKa of 3-aminopiperidines, affecting their solubility and reactivity (Aurélie Orliac et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-Boc-aminopiperidine, such as reactivity towards nucleophiles and electrophiles, are determined by its functional groups. The compound's ability to undergo reactions like cyclohydrocarbonylation and bromofluorination illustrates its reactivity and utility in synthesizing fluorinated pharmaceutical compounds, highlighting its bifunctional nature as a building block (G. Verniest et al., 2010).
Scientific Research Applications
Scaffolds for Combinatorial Chemistry : 3-Aminopiperidines, including those with Boc (tert-butoxycarbonyl) protection, are used as new scaffolds in combinatorial chemistry. This enables the synthesis of complex molecules with diverse functionalities (Schramm et al., 2010).
Building Blocks for Biological Activity : Orthogonally protected aminopiperidines serve as versatile building blocks for synthesizing compounds with high potential for biological activity (Schramm et al., 2009).
Synthesis of Optically Active Aminopiperidines : The synthesis of 3-aminopiperidines using specific reagents allows for a wide range of biological activities, depending on the substituents used (Cochi et al., 2012).
HIV-1 Entry Inhibitor Synthesis : 4-Substituted-4-aminopiperidine derivatives can be efficiently synthesized and used to develop HIV-1 entry inhibitors (Jiang et al., 2004).
Enhancement of Enantioselectivity in Kinetic Resolutions : Using protecting group concepts, such as Boc, enhances the rate and enantioselectivity in kinetic resolutions of aminopiperidines (Höhne et al., 2008).
Asymmetric Synthesis with High Yield : A sustainable method for synthesizing 3-amino-1-Boc-piperidine with high yield and enantiomeric excess has been developed using immobilized ω-transaminases (Petri et al., 2019).
Drug Metabolism Optimization : Structure-based drug design approaches can optimize 4-aminopiperidine metabolism by cytochrome P450s, enhancing drug metabolism (Sun & Scott, 2011).
Efficient Synthesis of N-Boc-Protected Piperidines : Palladium-catalyzed synthesis techniques provide efficient routes to synthesize N-Boc-protected piperidines, which are valuable in medicinal chemistry (Millet & Baudoin, 2015).
Safety And Hazards
“3-Boc-aminopiperidine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
“3-Boc-aminopiperidine” is a valuable intermediate for the production of a large number of bioactive compounds with pharmacological properties . Its synthesis method is suitable for industrial production due to its mild reaction conditions, safety, reliability, excellent process stability, low energy consumption, high yield, and environmental friendliness .
properties
IUPAC Name |
tert-butyl N-piperidin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401088 | |
Record name | 3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-aminopiperidine | |
CAS RN |
172603-05-3 | |
Record name | 3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BOC-AMINO)PIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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